molecular formula C6H12N2O2S B8655558 Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide

Cat. No.: B8655558
M. Wt: 176.24 g/mol
InChI Key: BYYKMTONWNLJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide is a chemical compound with the molecular formula C6H12N2O2S It is known for its unique structure, which includes a thiazole ring fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the cyclization process.

Industrial Production Methods

Industrial production of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]piperazine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide can be compared with other similar compounds, such as:

    Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione: This compound has a similar thiazole ring but differs in the fused ring structure.

    Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyrazine-1,1-dioxide: This compound also contains a thiazole ring but has different substituents and oxidation states.

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyrazine 1,1-dioxide

InChI

InChI=1S/C6H12N2O2S/c9-11(10)4-1-6-5-7-2-3-8(6)11/h6-7H,1-5H2

InChI Key

BYYKMTONWNLJGJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N2C1CNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.5 g of 1,1-dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide (D9) in 20 ml of dry dichloromethane, under N2 at 0° C., 5 ml of TFA were added drop wise and left to react at 0° C. for 1 h. Then reaction mixture was evaporated under vacuum and crude solid material purified by 50 g SCX cartridge, loading with DCM/MeOH, washing with DCM/MeOH then only with MeOH; product was recovered eluting with 1M NH3 in MeOH. Solvent evaporation gave 0.95 g of pure title compound as white solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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